REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([N+:12]([O-])=O)[CH:11]=1)[CH2:7][OH:8])([O-:3])=[O:2].C(N(CC)CC)C.C(O)=O>C(OCC)(=O)C.[Pd]>[NH2:12][C:10]1[CH:9]=[C:6]([CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:11]=1)[CH2:7][OH:8]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CO)C=C(C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
35 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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630 mg
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A three neck flask fitted with a reflux condenser and an addition funnel
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Type
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CUSTOM
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Details
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This was placed in a 70° C.
|
Type
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TEMPERATURE
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Details
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The reaction was heated for 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
|
The clear yellow supernatant was filtered through celite
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Type
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ADDITION
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Details
|
the lower layer containing the catalyst
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Type
|
ADDITION
|
Details
|
was treated with acetone
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
rinsed with acetone
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Type
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WASH
|
Details
|
was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(CO)C=C(C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |